2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide
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Overview
Description
2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chloro and nitro groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include chlorinated aromatic compounds and nitrophenols, which undergo a series of reactions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The presence of nitro groups allows for oxidation reactions, which can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the multiple chloro groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares similar structural features and reactivity.
2-chloro-5-nitrophenol: Another chlorinated nitrophenol with comparable properties.
4-chloro-2-nitrophenol: Exhibits similar chemical behavior due to the presence of chloro and nitro groups.
Uniqueness
What sets 2-chloro-N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide apart is its complex structure, which provides a unique combination of reactivity and functionality. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
210411-44-2 |
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Molecular Formula |
C14H9Cl4N3O5S |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide |
InChI |
InChI=1S/C14H9Cl4N3O5S/c15-6-13(19)20-27(24,25)8-4-10(17)14(11(18)5-8)26-12-2-1-7(21(22)23)3-9(12)16/h1-5H,6H2,(H2,19,20) |
InChI Key |
YPBWSSSLBNNKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)N=C(CCl)N)Cl |
Origin of Product |
United States |
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